Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminobenzimidazole with substituted chalcones in the presence of a catalytic amount of piperidine under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2) inhibitors.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of applications in medicinal chemistry, including anticancer and antimicrobial activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its high selectivity and potency as a COX-2 inhibitor .
Properties
CAS No. |
3458-53-5 |
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Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(2-methylsulfonylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)12-6-3-2-5-10(12)11-9-16-8-4-7-14-13(16)15-11/h2-9H,1H3 |
InChI Key |
SMLVKGDETBYFDI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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